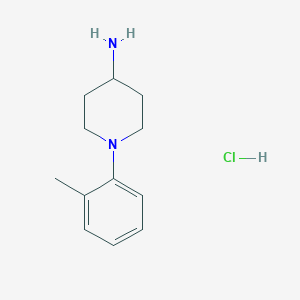

1-o-Tolyl-piperidin-4-ylamine hydrochloride

CAS No.:

Cat. No.: VC15963905

Molecular Formula: C12H19ClN2

Molecular Weight: 226.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19ClN2 |

|---|---|

| Molecular Weight | 226.74 g/mol |

| IUPAC Name | 1-(2-methylphenyl)piperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-12(10)14-8-6-11(13)7-9-14;/h2-5,11H,6-9,13H2,1H3;1H |

| Standard InChI Key | TWWDXYFCGRDUMB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1N2CCC(CC2)N.Cl |

Introduction

Chemical Identity and Structural Features

1-o-Tolyl-piperidin-4-ylamine hydrochloride is a secondary amine with a molecular weight of 226.74 g/mol. Its IUPAC name, 1-(2-methylphenyl)piperidin-4-amine hydrochloride, reflects the ortho-substituted toluene group (o-Tolyl) and the protonated amine group. The molecular structure is defined by the following key features:

-

Core scaffold: A six-membered piperidine ring with an amine group at the 4-position.

-

Substituent: An ortho-methylphenyl group (o-Tolyl) attached to the piperidine nitrogen.

-

Counterion: A hydrochloride salt, enhancing solubility and stability.

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉ClN₂ | |

| Molecular Weight | 226.74 g/mol | |

| IUPAC Name | 1-(2-methylphenyl)piperidin-4-amine hydrochloride | |

| SMILES | CC1=CC=CC=C1N2CCC(CC2)N.Cl | |

| InChIKey | TWWDXYFCGRDUMB-UHFFFAOYSA-N |

The ortho-substitution distinguishes this compound from its para-substituted analog, N-(p-Tolyl)piperidin-4-amine dihydrochloride (CID 66545679), which has a molecular weight of 263.20 g/mol and a different spatial arrangement .

Synthesis and Structural Modification

The synthesis of 1-o-Tolyl-piperidin-4-ylamine hydrochloride typically involves nucleophilic substitution or reductive amination strategies. A representative pathway includes:

-

Protection of Piperidin-4-amine: The primary amine is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions .

-

Coupling with o-Tolyl Halides: The protected amine reacts with 2-methylbromobenzene under basic conditions (e.g., K₂CO₃) to form N-(o-Tolyl)piperidin-4-amine .

-

Deprotection and Salt Formation: The Boc group is removed via acid hydrolysis (e.g., HCl/dioxane), yielding the hydrochloride salt.

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amine Protection | Boc₂O, DMAP, DCM | 90–95% |

| Coupling | 2-methylbromobenzene, K₂CO₃, DMF | 70–75% |

| Deprotection | 4M HCl in dioxane | 85–90% |

Single-crystal X-ray analyses of related compounds, such as 9-(4-methoxyphenyl)-9H-purine-6-carboximidamide, confirm the stereoelectronic effects of aryl substituents on molecular packing .

Pharmacological Applications and Mechanisms

1-o-Tolyl-piperidin-4-ylamine hydrochloride is explored for its potential interactions with sigma receptors (σ1 and σ2), which are implicated in neurological disorders. Preclinical studies on structurally similar piperidines suggest:

-

Antidepressant-like effects: Mediated through σ1 receptor antagonism, modulating NMDA receptor activity.

-

Antimicrobial activity: N-benzhydrylpiperidin-4-amine derivatives exhibit efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption .

Table 3: Biological Activities of Related Piperidines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume